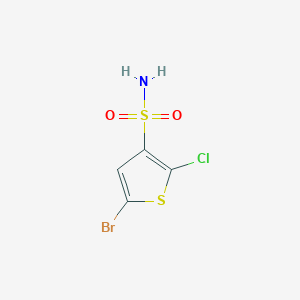

5-Bromo-2-chlorothiophene-3-sulfonamide

Description

Overview of Halogenated Thiophenes in Synthetic Chemistry

Halogenated thiophenes are highly versatile intermediates in organic synthesis. The presence of halogen atoms, such as bromine and chlorine, on the thiophene (B33073) ring significantly influences the molecule's reactivity. These substituents act as valuable synthetic handles, enabling a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are instrumental in the formation of carbon-carbon bonds. The regioselectivity of these reactions is often dictated by the differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being generally more reactive in palladium-catalyzed processes. This difference in reactivity allows for sequential and site-selective functionalization of polyhalogenated thiophenes.

The electron-withdrawing nature of halogens also modulates the electron density of the thiophene ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions. This electronic perturbation is crucial for directing subsequent chemical transformations to specific positions on the thiophene nucleus, thereby providing a strategic advantage in the synthesis of complex molecules.

Significance of the Sulfonamide Functional Group in Organic Transformations

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and a versatile participant in organic transformations. Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, this group is a key structural motif in a multitude of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.

From a synthetic standpoint, the sulfonamide group is relatively stable and can be introduced onto an aromatic ring through several methods, most commonly via the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. Once installed, the sulfonamide moiety can influence the chemical and physical properties of the parent molecule. The acidic nature of the N-H proton allows for further derivatization, and the sulfonyl group can direct metallation reactions to adjacent positions. The formation of a sulfonamide is a classic method to create a crystalline derivative of an amine, which can be useful for purification and characterization.

Contextualization of 5-Bromo-2-chlorothiophene-3-sulfonamide within Thiophene-Based Scaffolds

This compound is a unique molecular scaffold that combines the key features of both halogenated thiophenes and sulfonamides. Its structure, featuring a thiophene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a sulfonamide group at the 3-position, makes it a highly functionalized and synthetically intriguing molecule.

The strategic placement of these three distinct functional groups provides a platform for a wide range of chemical modifications. The differential reactivity of the bromo and chloro substituents offers the potential for selective cross-coupling reactions, allowing for the stepwise introduction of various organic fragments. The sulfonamide group not only imparts specific physicochemical properties but also serves as a potential site for further functionalization or as a key pharmacophoric element for biological activity. This trifecta of functional groups positions this compound as a valuable intermediate in the synthesis of complex, polyfunctionalized thiophene derivatives with potential applications in medicinal chemistry and materials science. For instance, related structures are key intermediates in the synthesis of carbonic anhydrase inhibitors like Brinzolamide. google.com

Research Findings on Related Thiophene Sulfonamides

While specific research exclusively detailing this compound is limited, extensive studies on closely related compounds provide valuable insights into its probable chemical behavior and synthetic utility. The following tables summarize findings for analogous thiophene sulfonamide derivatives.

Table 1: Synthesis and Characterization of Related Thiophene Sulfonamides

| Compound Name | Synthetic Precursor(s) | Key Reaction(s) | Physical Properties | Spectroscopic Data |

| 5-Bromothiophene-2-sulfonamide (B1270684) | 2-Bromothiophene, Chlorosulfonic acid | Chlorosulfonation followed by amidation | Solid | ¹H NMR, ¹³C NMR, IR |

| 3-Acetyl-5-chlorothiophene-2-sulfonamide | 3-Acetyl-5-chloro-2-(benzylthio)thiophene | Oxidative chlorination and amidation | Solid | Not specified |

| 5-Arylthiophene-2-sulfonamides | 5-Bromothiophene-2-sulfonamide, Aryl boronic acids | Suzuki cross-coupling | Solids | ¹H NMR, ¹³C NMR, IR |

This table is generated based on data from related compounds to infer the properties and synthesis of this compound.

Table 2: Reactivity of Functional Groups in Related Halogenated Thiophenes

| Functional Group | Position on Thiophene Ring | Common Reactions | Reactivity Notes |

| Bromo | 2 or 5 | Suzuki, Stille, Kumada, Heck couplings; Lithiation | More reactive than chloro in Pd-catalyzed couplings. |

| Chloro | 2 or 5 | Suzuki, Stille, Kumada couplings (harsher conditions) | Less reactive than bromo, allowing for selective reactions. |

| Sulfonyl Chloride | 2 or 3 | Nucleophilic substitution with amines, alcohols, etc. to form sulfonamides, sulfonates. | Highly reactive electrophile. |

This table provides a general overview of the reactivity of functional groups commonly found on thiophene rings, which is applicable to understanding the chemistry of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C4H3BrClNO2S2 |

|---|---|

Molecular Weight |

276.6 g/mol |

IUPAC Name |

5-bromo-2-chlorothiophene-3-sulfonamide |

InChI |

InChI=1S/C4H3BrClNO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |

InChI Key |

SCNXMRMHMNUNPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)N)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Chlorothiophene 3 Sulfonamide and Its Precursors

Direct Synthesis Approaches

Direct synthesis focuses on introducing the sulfonamide functional group onto a pre-existing 5-bromo-2-chlorothiophene ring system. This is accomplished by first creating the more reactive sulfonyl chloride, which then readily undergoes nucleophilic substitution with an amine source.

Sulfonation of Halogenated Thiophenes for Sulfonyl Chloride Formation

The foundational step in the synthesis is the introduction of a sulfonyl chloride (-SO₂Cl) group onto the thiophene (B33073) ring via an electrophilic aromatic substitution reaction. The precursor for this reaction is typically 2-bromo-5-chlorothiophene (B1265590). The position of the sulfonation is directed by the existing halogen substituents on the thiophene ring. Two principal reagents are employed for this transformation: chlorosulfonic acid and sulfur trioxide.

Chlorosulfonic acid (ClSO₃H) is a highly effective reagent for the direct sulfochlorination of halogenated thiophenes. researchgate.net The reaction involves treating the thiophene derivative with chlorosulfonic acid, which acts as both the sulfonating agent and the source of the chloride for the sulfonyl chloride group.

Key research findings indicate that controlling the reaction temperature is crucial to prevent thermal decomposition and mitigate exothermic side reactions. A common approach involves maintaining the reaction temperature between 0–5°C. The stoichiometry of the reagents is also a significant factor, with studies suggesting a 1.5:1 molar ratio of chlorosulfonic acid to the thiophene substrate to ensure complete conversion. Following the reaction, the mixture is typically quenched with ice water, and the resulting sulfonyl chloride is extracted using a solvent like dichloromethane.

| Parameter | Condition | Rationale |

| Reagent | Chlorosulfonic acid (ClSO₃H) | Acts as the electrophile source for sulfonation. |

| Substrate | Halogenated Thiophene (e.g., 2-Bromo-5-chlorothiophene) | The aromatic ring undergoing substitution. |

| Temperature | 0–5°C | To control the exothermic nature of the reaction and prevent side product formation. |

| Solvent | Often neat, or an inert solvent like CCl₄ may be used. researchgate.net | Provides a medium for the reaction. |

| Workup | Quenching with ice water followed by extraction. | To isolate the sulfonyl chloride product. |

Sulfur trioxide (SO₃) is another powerful sulfonating agent used in electrophilic aromatic substitutions. It is highly electrophilic and reacts with aromatic compounds to introduce a sulfonic acid group (-SO₃H). To form the sulfonyl chloride, a subsequent chlorination step, for example with thionyl chloride (SOCl₂), is required after the initial sulfonation.

The reaction with sulfur trioxide can be performed using various forms of the reagent, including neat SO₃, or complexes of SO₃ with other molecules like pyridine (B92270) or dioxane to moderate its reactivity. The combination of SO₃ and sulfuric acid, known as oleum (B3057394) or fuming sulfuric acid, is also a common sulfonating system. The mechanism involves the attack of the electron-rich thiophene ring on the sulfur atom of SO₃.

Amidation Reactions for Sulfonamide Formation

The second critical step in the synthesis is the conversion of the 5-bromo-2-chlorothiophene-3-sulfonyl chloride intermediate into the desired sulfonamide. This is an amidation reaction where the sulfonyl chloride is treated with an amine. The highly electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by the amine, leading to the displacement of the chloride and the formation of a sulfur-nitrogen bond. cbijournal.com This method is widely used for preparing sulfonamides from their corresponding sulfonyl chlorides. researchgate.net

To synthesize the primary sulfonamide, 5-bromo-2-chlorothiophene-3-sulfonamide, the sulfonyl chloride intermediate is reacted with ammonia (B1221849) (NH₃). This reaction is a classic method for preparing primary sulfonamides. nih.gov

Gaseous ammonia can be bubbled through a solution of the sulfonyl chloride in an inert solvent. ccspublishing.org.cn Alternatively, and more commonly in a laboratory setting, an aqueous solution of ammonia (ammonium hydroxide) is used. tandfonline.com The reaction typically proceeds readily at room temperature. The use of simple ammonium (B1175870) salts, such as ammonium chloride (NH₄Cl), has also been identified as a practical and convenient source of ammonia for this transformation. ccspublishing.org.cn

To produce N-substituted derivatives of this compound, the sulfonyl chloride intermediate can be reacted with primary or secondary amines instead of ammonia. cbijournal.com This process is a versatile method for creating a diverse range of sulfonamides. The reaction mechanism is analogous to the reaction with ammonia, involving the nucleophilic attack of the amine on the sulfonyl chloride. rsc.org

The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.gov A wide variety of primary and secondary amines, including aliphatic and aromatic amines, can be used in this reaction, allowing for the synthesis of a library of N-substituted sulfonamides. tandfonline.comresearchgate.net

| Amine Reactant | Product Type | General Conditions |

| Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | Primary Sulfonamide | Inert solvent, room temperature. ccspublishing.org.cntandfonline.com |

| Primary Amines (R-NH₂) | N-Substituted Sulfonamide | Aprotic solvent, often with a base (e.g., pyridine). cbijournal.com |

| Secondary Amines (R₂-NH) | N,N-Disubstituted Sulfonamide | Aprotic solvent, often with a base (e.g., pyridine). cbijournal.com |

Synthesis from Related Thiophene Intermediates

A primary strategy for the synthesis of this compound involves the sequential introduction of halogen substituents onto a thiophene-3-sulfonamide (B184289) core or a precursor that can be readily converted to the desired sulfonamide. The order of halogenation is critical to ensure the correct regiochemical outcome, governed by the directing effects of the substituents present on the thiophene ring.

Introduction of Halogen Substituents on Thiophene Sulfonamides

The direct halogenation of a thiophene sulfonamide intermediate, such as 2-chlorothiophene-3-sulfonamide (B2793481) or 5-bromothiophene-3-sulfonamide (B13550571), represents a potential pathway to the target molecule. The sulfonamide group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the inherent reactivity of the thiophene ring, particularly at the α-positions (2- and 5-positions), often influences the outcome of such reactions.

The introduction of a bromine atom onto a pre-existing 2-chlorothiophene-3-sulfonamide can be achieved using various brominating agents. Pyridinium bromide perbromide (Py·HBr·Br₂) is a solid, stable, and easy-to-handle reagent that serves as a source of electrophilic bromine and is often employed for the bromination of aromatic and heteroaromatic compounds.

The reaction would likely proceed via electrophilic aromatic substitution, where the bromine atom is directed to the vacant 5-position of the 2-chlorothiophene-3-sulfonamide ring. The presence of the chloro and sulfonyl groups, both being electron-withdrawing, deactivates the ring towards electrophilic attack. However, the α-position (C5) remains the most susceptible site for halogenation on the thiophene ring.

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-Chlorothiophene-3-sulfonamide | Pyridinium Bromide Perbromide | Acetic Acid | Room Temperature to mild heating | This compound |

This table represents a plausible reaction scheme based on known chemical principles.

Alternatively, the synthesis could commence with a 5-bromothiophene-3-sulfonamide intermediate, followed by chlorination at the 2-position. N-Chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of electron-rich aromatic and heteroaromatic compounds. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dichloromethane.

The bromine atom at the 5-position and the sulfonamide group at the 3-position would influence the regioselectivity of the chlorination. While both are deactivating, the directing effect would favor the introduction of the chlorine atom at the remaining vacant α-position (C2).

| Reactant | Reagent | Solvent | Conditions | Product |

| 5-Bromothiophene-3-sulfonamide | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | This compound |

This table represents a plausible reaction scheme based on known chemical principles.

Functional Group Interconversion Routes to Sulfonamide

This methodology involves the synthesis of a 5-bromo-2-chloro-3-(arylthio)thiophene precursor. The thioether can be prepared through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent oxidative chlorination of the thioether cleaves the sulfur-aryl bond and converts the thiophene-sulfur bond to a sulfonyl chloride. Reagents such as chlorine gas in the presence of water or N-chlorosuccinimide can effect this transformation. The resulting 5-bromo-2-chlorothiophene-3-sulfonyl chloride can then be readily converted to the corresponding sulfonamide by reaction with ammonia.

| Precursor | Reagents | Intermediate | Reagent for Conversion | Final Product |

| 5-Bromo-2-chloro-3-(arylthio)thiophene | 1. Cl₂, H₂O/AcOH | 5-Bromo-2-chlorothiophene-3-sulfonyl chloride | NH₃ or NH₄OH | This compound |

This table outlines a multi-step synthetic sequence based on established functional group transformations.

A related approach involves the formation of a thiophene sulfenyl chloride, which can be prepared by the reaction of a suitable thiophene precursor with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The resulting 5-bromo-2-chlorothiophene-3-sulfenyl chloride can then be treated with ammonia to form the corresponding sulfenamide (B3320178). Subsequent oxidation of the sulfenamide, for instance with an oxidizing agent like hydrogen peroxide or a peroxy acid, would yield the desired this compound. This multi-step process allows for the gradual construction of the sulfonamide group under potentially milder conditions compared to direct sulfonation or oxidative chlorination of a thioether.

| Precursor | Reagent for Sulfenylation | Intermediate 1 | Reagent for Amination | Intermediate 2 | Oxidizing Agent | Final Product |

| 2-Bromo-5-chlorothiophene | SO₂Cl₂ | 5-Bromo-2-chlorothiophene-3-sulfenyl chloride | NH₃ | 5-Bromo-2-chlorothiophene-3-sulfenamide | H₂O₂ | This compound |

This table illustrates a plausible multi-step synthetic pathway involving the formation and subsequent oxidation of a sulfenamide intermediate.

Advanced Synthetic Pathways and Route Optimization

A potential synthetic approach could start from 2-chlorothiophene (B1346680). The challenge lies in the controlled introduction of the bromo and sulfonamide groups at the C5 and C3 positions, respectively. The directing effects of the existing chloro group and any subsequently introduced functional groups play a crucial role in determining the outcome of the substitution reactions.

Alternatively, a strategy starting with a pre-functionalized thiophene, such as 2-bromothiophene, could be envisioned. The synthesis of 2-Bromothiophene-3-sulfonamide has been described and involves the bromination of thiophene followed by sulfonylation with chlorosulfonic acid. evitachem.com A similar strategy could potentially be adapted for the synthesis of the target molecule.

Chemoselective Functionalization Strategies

Chemoselectivity is paramount in the synthesis of this compound to ensure the correct placement of the chloro, bromo, and sulfonamide moieties. The inherent reactivity of the thiophene ring, which is an electron-rich aromatic system, generally favors electrophilic substitution at the C2 and C5 positions. However, the presence of substituents can significantly influence the regiochemical outcome of subsequent reactions.

Proposed Synthetic Pathway:

A logical synthetic sequence would involve the following key transformations:

Chlorination of a Thiophene Precursor: Starting with a suitable thiophene derivative, the introduction of the chlorine atom at the C2 position is the initial step.

Regioselective Sulfonylation: The subsequent introduction of the sulfonamide group at the C3 position is a critical and challenging step. Direct sulfonation of 2-chlorothiophene typically occurs at the C5 position. Therefore, a directing group strategy or a metal-catalyzed C-H activation approach may be necessary to achieve C3-sulfonylation.

Selective Bromination: The final step would be the selective bromination at the C5 position. The presence of both a deactivating sulfonamide group and a chloro group on the ring will influence the reactivity and regioselectivity of this final electrophilic substitution.

An alternative pathway could involve the initial synthesis of 2-bromo-5-chlorothiophene, a known compound. chemicalbook.com Subsequent regioselective introduction of the sulfonamide group at the C3 position would then be the key challenge to overcome. The synthesis of a related compound, 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, has been reported, highlighting the feasibility of introducing sulfonyl chloride groups onto a dihalogenated thiophene ring.

The following table summarizes potential chemoselective functionalization strategies and the associated challenges:

| Reaction Step | Reagents and Conditions | Key Challenges | Potential Solutions |

| Chlorination | Thiophene, N-chlorosuccinimide (NCS) or Cl₂ | Controlling monochlorination vs. dichlorination. | Optimization of reaction time, temperature, and stoichiometry of the chlorinating agent. |

| C3-Sulfonylation | 2-Chlorothiophene, Chlorosulfonic acid or SO₃-dioxane complex | Overcoming the preference for C5 substitution. | Use of a removable directing group at C2 or C5; metal-catalyzed C-H functionalization. |

| C5-Bromination | 2-Chloro-3-sulfonamidothiophene, N-bromosuccinimide (NBS) or Br₂ | Ensuring selective bromination at the vacant C5 position without side reactions. | Mild brominating agents and controlled reaction conditions. |

Green Chemistry Principles in Synthesis of Thiophene Sulfonamides

The application of green chemistry principles to the synthesis of thiophene sulfonamides is crucial for developing environmentally benign and sustainable chemical processes. Key aspects of green chemistry that can be incorporated into the synthesis of this compound include the use of safer solvents, minimization of waste, and the development of catalytic and atom-economical reactions.

Solvent Selection and Reaction Media:

Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives is a primary focus. For instance, the use of water as a solvent for certain steps, or the use of ionic liquids or deep eutectic solvents, can significantly reduce the environmental impact.

Catalysis and Atom Economy:

The use of catalytic methods, particularly those involving transition metals, can enable highly selective C-H functionalization reactions, which are inherently more atom-economical than traditional methods that require pre-functionalized substrates. For example, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds on the thiophene ring.

Waste Reduction and Reagent Selection:

The choice of reagents has a direct impact on the amount and nature of the waste generated. Utilizing reagents that are less toxic and are consumed more efficiently in the reaction helps to minimize waste. For example, using catalytic amounts of a brominating agent with an in-situ regeneration system would be preferable to using stoichiometric amounts of bromine.

The following table outlines the application of green chemistry principles to the proposed synthetic steps:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Employing water, ethanol, or supercritical CO₂ as reaction media where feasible. | Reduced toxicity, improved safety, and easier product isolation. |

| Atom Economy | Utilizing C-H activation/functionalization to avoid pre-functionalization steps. | Fewer synthetic steps, reduced waste, and higher overall efficiency. |

| Catalysis | Employing transition metal catalysts for selective bond formation. | High selectivity, lower reaction temperatures, and reduced energy consumption. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. | Lower energy costs and reduced environmental footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the thiophene core. | Reduced reliance on fossil fuels and enhanced sustainability. |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and selective but also environmentally responsible. Further research into the specific reaction conditions and optimization of each synthetic step is necessary to develop a robust and scalable process for the production of this complex heterocyclic compound.

Chemical Reactivity and Derivatization of 5 Bromo 2 Chlorothiophene 3 Sulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group that typically exhibits reactivity at the nitrogen atom.

Alkylation of the Sulfonamide NitrogenAlkylation of the sulfonamide nitrogen is a common derivatization strategy. Research on the closely related5-bromothiophene-2-sulfonamidedemonstrates that its nitrogen can be alkylated using alkyl halides in the presence of a base. For example, reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides in dimethylformamide (DMF) with lithium hydride (LiH) as the base yields N-alkylated products. This reaction proceeds via the deprotonation of the sulfonamide nitrogen, forming a nucleophilic anion that subsequently attacks the alkyl halide.

Table 1: Exemplary Alkylation Reactions of a Related Compound (5-bromothiophene-2-sulfonamide)

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72% |

| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78% |

| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62% |

Note: This data is for 5-bromothiophene-2-sulfonamide and is presented for illustrative purposes only.

Reactions at the Halogenated Thiophene (B33073) Ring

The presence of two different halogen atoms (bromine and chlorine) on the thiophene ring offers opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling ReactionsPalladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, suggesting that the C-Br bond at the 5-position of 5-bromo-2-chlorothiophene-3-sulfonamide would be more reactive than the C-Cl bond at the 2-position. This differential reactivity could allow for selective, stepwise functionalization of the thiophene ring.

Suzuki-Miyaura Cross-Coupling Reactions at Bromo and Chloro PositionsThe Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. In the context of dihalogenated thiophenes, the reaction can often be controlled to occur selectively at the more reactive halogen site.

Studies on 5-bromothiophene-2-sulfonamide show that it readily undergoes Suzuki-Miyaura coupling with various aryl boronic acids. In these reactions, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used in the presence of a base like potassium phosphate (B84403) (K₃PO₄) to couple an aryl group at the 5-position of the thiophene ring, replacing the bromine atom.

Table 2: Exemplary Suzuki-Miyaura Reactions of a Related Compound (5-bromothiophene-2-sulfonamide)

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | Not specified |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | Not specified |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | Not specified |

Note: This data is for 5-bromothiophene-2-sulfonamide and is presented for illustrative purposes only.

For the target molecule, This compound , one would anticipate that under controlled conditions, Suzuki-Miyaura coupling would first occur at the C5-Br bond. Subsequent, more forcing reaction conditions might then enable a second coupling at the more robust C2-Cl bond, allowing for the synthesis of unsymmetrically disubstituted thiophene-3-sulfonamides. However, no specific experimental data for these reactions on this compound has been reported.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The existing substituents on the this compound ring direct the position of incoming electrophiles. The sulfonamide group is a deactivating, meta-directing group in benzene chemistry. However, in the context of the five-membered thiophene ring, its directing effects, in combination with the two halogens, need to be considered. Halogens are deactivating but ortho-, para-directing.

In this compound, positions 2, 3, and 5 are occupied. The only available position for substitution is C4. The electron-withdrawing nature of the chloro (at C2), sulfonamide (at C3), and bromo (at C5) groups would deactivate the ring towards EAS. However, electrophilic substitution, if it occurs, is expected to take place at the C4 position. Studies on the halogenation of substituted thiophenes have shown that the rates and regioselectivity are highly dependent on the nature and position of the existing substituents. nih.gov For example, the bromination of 2-alkylthiophenes occurs first at the 5-position and then at the 3-position. jcu.edu.au

Nucleophilic Aromatic Substitution on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the strongly electron-withdrawing sulfonamide group, which can activate the thiophene ring towards nucleophilic attack. nih.gov The SNAr mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex. youtube.com

The presence of two potential leaving groups, bromide at C5 and chloride at C2, raises the question of regioselectivity. In SNAr reactions, the rate of reaction is often influenced by the electronegativity of the leaving group, with fluoride (B91410) being the most activating. youtube.com Between bromide and chloride, the more electron-withdrawing chlorine at the C2 position, which is also ortho to the activating sulfonamide group, would be the more likely site for nucleophilic attack.

Kinetic studies on the SNAr of 2-L-5-nitrothiophenes with various amines have shown that these reactions proceed readily, with the nitro group serving as the activating group. nih.gov By analogy, the sulfonamide group in this compound is expected to facilitate similar reactions. Potential nucleophiles for such transformations include amines, alkoxides, and thiolates.

Grignard Reactions with Halogenated Thiophenes

The formation of Grignard reagents from halogenated thiophenes is a valuable method for introducing carbon nucleophiles that can react with a variety of electrophiles. youtube.com The differential reactivity of the C-Br and C-Cl bonds is again crucial in this context. The greater reactivity of alkyl and aryl bromides compared to chlorides in the formation of Grignard reagents is well-established. mdpi.com

This selectivity is exploited in a patented synthesis of 2-chlorothiophene-5-carboxylic acid, where 2-bromo-5-chlorothiophene (B1265590) is reacted with magnesium to form the Grignard reagent, 5-chloro-2-thienylmagnesium bromide, with high regioselectivity. google.com This indicates that the magnesium insertion occurs preferentially at the C-Br bond.

Applying this to this compound, it is highly probable that treatment with magnesium would lead to the formation of the Grignard reagent at the C5 position, leaving the C2-chloro and C3-sulfonamide groups intact, provided they are compatible with the reaction conditions. The rate of magnesium-halogen exchange is known to be accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu The resulting Grignard reagent could then be used in subsequent reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.

Table 3: Reactivity of Halogens in Grignard Reagent Formation

| Halogenated Substrate | Product of Reaction with Mg | Comments |

| 2-Bromo-5-chlorothiophene | 5-Chloro-2-thienylmagnesium bromide | Preferential reaction at the C-Br bond. google.com |

| This compound | 2-Chloro-3-sulfonamido-5-thienylmagnesium bromide (Predicted) | The sulfonamide group must be compatible with the Grignard reagent. |

Cyclization Reactions Involving this compound Derivatives

The functional groups present in derivatives of this compound can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Thiazine (B8601807) Rings)

Thiazine rings are six-membered heterocycles containing one sulfur and one nitrogen atom. nih.gov Fused thieno-thiazine systems are of interest in medicinal chemistry. The sulfonamide moiety of this compound can serve as a precursor for the formation of a fused thiazine ring.

For example, a derivative of this compound, where the sulfonamide nitrogen is functionalized with a suitable side chain containing a leaving group, could undergo intramolecular cyclization to form a thieno[3,2-c] uni-muenchen.deresearchgate.netthiazine dioxide ring system. The synthesis of 1,2-thiazinane-1,1-dioxide derivatives from secondary sulfonamides via base-facilitated cyclization has been reported. nih.gov A similar strategy could potentially be applied to derivatives of the title compound. The synthesis of thiadiazine 1-oxides through intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides has also been demonstrated, showcasing another route to fused sulfur-nitrogen heterocycles. nih.gov

Intramolecular Cyclizations

The reactivity of this compound is characterized by the potential for intramolecular cyclization, a process that can lead to the formation of fused heterocyclic systems. These reactions are of significant interest in synthetic chemistry for the construction of novel molecular scaffolds. The presence of a sulfonamide group adjacent to a halogenated carbon atom on the thiophene ring provides a reactive framework for such transformations.

One of the primary intramolecular cyclization pathways for 2-halothiophene-3-sulfonamide derivatives involves the formation of a thieno[3,2-d]isothiazole 1,1-dioxide ring system. This type of reaction typically proceeds via a nucleophilic substitution mechanism, wherein the nitrogen atom of the sulfonamide group acts as an intramolecular nucleophile, attacking the carbon atom at the 2-position of the thiophene ring and displacing the halide substituent.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, analogous transformations in related compounds suggest that this reaction is feasible. For instance, the synthesis of various thieno[3,2-d]isothiazole derivatives has been reported through the cyclization of suitably substituted thiophene precursors. These reactions often require the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity and facilitating the intramolecular attack.

The general scheme for the base-induced intramolecular cyclization of a 2-chlorothiophene-3-sulfonamide (B2793481) is depicted below:

In the case of this compound, the expected product of such a cyclization would be a bromo-substituted thieno[3,2-d]isothiazole 1,1-dioxide. The reaction conditions for these types of cyclizations can vary, but often involve the use of a moderately strong base in a suitable solvent.

Palladium-catalyzed cross-coupling reactions can also be envisioned as a pathway to facilitate intramolecular cyclization, although this is more common for the formation of carbon-carbon or carbon-heteroatom bonds where an external coupling partner is introduced. However, intramolecular variants of these reactions are also known.

The table below summarizes the potential intramolecular cyclization of this compound to form the corresponding thieno[3,2-d]isothiazole derivative, based on analogous reactions of related compounds.

| Reactant | Reaction Type | Potential Product | Key Reaction Conditions | Analogous Reactions |

| This compound | Base-induced intramolecular nucleophilic substitution | 6-Bromothieno[3,2-d]isothiazole 1,1-dioxide | Base (e.g., NaH, K2CO3), appropriate solvent | Synthesis of thieno[3,2-d]isothiazole derivatives from halosulfonamides |

It is important to note that the reactivity of the starting material and the specific reaction conditions employed will ultimately determine the feasibility and outcome of the intramolecular cyclization. Further research is needed to fully explore and optimize the conditions for these transformations with this compound.

Structural Characterization and Elucidation of 5 Bromo 2 Chlorothiophene 3 Sulfonamide and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a comprehensive understanding of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted thiophene (B33073), such as 5-Bromo-2-chlorothiophene-3-sulfonamide, is expected to be relatively simple. The thiophene ring possesses a single proton at the C4 position. Due to the electron-withdrawing effects of the adjacent bromo, chloro, and sulfonamide groups, this proton would likely appear as a singlet in the aromatic region of the spectrum. For comparison, the protons on the unsubstituted thiophene ring appear at approximately 7.0-7.5 ppm. In the case of 2-Bromo-5-chlorothiophene (B1265590), the two protons on the thiophene ring exhibit an AB quartet, a pattern that arises from the coupling of two chemically non-equivalent protons. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals corresponding to the four carbon atoms of the thiophene ring would be anticipated. The chemical shifts of these carbons are influenced by the attached substituents. Carbons directly bonded to electronegative atoms like bromine, chlorine, and the sulfur of the sulfonamide group will be deshielded and appear at a lower field (higher ppm value). For instance, in related compounds like 5-chlorothiophene-2-carboxylic acid, the carbon atoms of the thiophene ring resonate at different frequencies, allowing for their individual assignment. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (C4-H) | ~7.5 - 8.0 | Singlet | The exact shift is influenced by the combined electronic effects of the substituents. |

| ¹³C (C2) | ~130 - 140 | Singlet | Attached to chlorine and adjacent to the sulfonamide group. |

| ¹³C (C3) | ~135 - 145 | Singlet | Attached to the sulfonamide group. |

| ¹³C (C4) | ~120 - 130 | Singlet | Bonded to the single thiophene proton. |

| ¹³C (C5) | ~110 - 120 | Singlet | Attached to bromine. |

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group and the thiophene ring.

The sulfonamide group gives rise to several distinct vibrations. The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) typically appear as two bands in the region of 3350-3250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, occurring in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

The thiophene ring also has characteristic vibrations. C-H stretching vibrations for the aromatic proton typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are found in the 1600-1400 cm⁻¹ region. C-S stretching vibrations can be observed in the fingerprint region, typically between 800-600 cm⁻¹. For a related compound, 5-Bromo-2-chlorothiophene, the gas-phase IR spectrum has been documented, providing a reference for the vibrational modes of the substituted thiophene core. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong | |

| S=O Symmetric Stretch | 1160 - 1140 | Strong | |

| Thiophene Ring | Aromatic C-H Stretch | ~3100 | Medium-Weak |

| C=C Stretch | 1600 - 1400 | Medium | |

| C-S Stretch | 800 - 600 | Medium |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would be characteristic of a molecule containing both bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination results in a distinctive pattern of peaks for the molecular ion cluster.

Common fragmentation pathways would likely involve the loss of the sulfonamide group or its components (e.g., SO₂, NH₂), as well as the halogen atoms. The mass spectrum of the related 5-Bromo-2-chlorothiophene shows a prominent molecular ion peak and fragmentation corresponding to the loss of the halogen substituents. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ³⁵Cl and ⁷⁹Br) | Notes |

| [M]⁺ | 278.8 | Molecular ion. A characteristic isotopic pattern will be observed due to Br and Cl. |

| [M-SO₂]⁺ | 214.9 | Loss of sulfur dioxide. |

| [M-NH₂]⁺ | 262.8 | Loss of the amino group. |

| [M-SO₂NH₂]⁺ | 197.9 | Loss of the sulfonamide group. |

X-ray Crystallography for Solid-State Structure Analysis

The crystal structure of a molecule like this compound would reveal the precise geometry of the thiophene ring and the sulfonamide substituent. The bond lengths within the thiophene ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-S bond lengths in the ring are typically around 1.70-1.75 Å. The C-Br and C-Cl bond lengths will depend on the electronic environment but are generally in the range of 1.85-1.90 Å and 1.70-1.75 Å, respectively.

The geometry around the sulfur atom of the sulfonamide group is expected to be tetrahedral. The S=O bond lengths are typically short, around 1.43 Å, while the S-N bond is around 1.60 Å. The bond angles around the sulfur atom would be approximately 109.5°, with some distortion due to the different electronic nature of the substituents. The dihedral angle between the plane of the thiophene ring and the plane defined by the S-N bond and the bisector of the O=S=O angle would provide information about the rotational preference of the sulfonamide group.

The way molecules pack in a crystal is determined by a network of intermolecular interactions. For thiophene sulfonamides, hydrogen bonding involving the sulfonamide N-H protons is a dominant interaction. These protons can act as hydrogen bond donors to acceptor atoms such as the oxygen atoms of the sulfonamide group on neighboring molecules, leading to the formation of chains or dimeric structures.

Computational and Theoretical Investigations of 5 Bromo 2 Chlorothiophene 3 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to investigate the properties of thiophene (B33073) derivatives by modeling electron correlation. mdpi.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a common level of theory used for these types of calculations, often paired with a basis set like 6-311G(d,p) to provide reliable results for geometry, electronic properties, and vibrational frequencies. semanticscholar.orgmdpi.com

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a stable three-dimensional structure. For thiophene sulfonamide derivatives, DFT methods are used to determine key geometrical parameters such as bond lengths and bond angles. semanticscholar.orgmdpi.com

Illustrative Geometrical Parameters of Related Thiophene Sulfonamides

The following table shows typical calculated bond lengths and angles for thiophene sulfonamide derivatives, as determined by DFT calculations at the B3LYP/6-311G(d,p) level of theory. semanticscholar.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S=O | 1.45 - 1.46 | O=S=O | 120.46 - 121.18 |

| S–NH₂ | 1.67 - 1.68 | O=S–NH₂ | 105.04 - 111.26 |

| S₁–C₂ (ring) | 1.73 - 1.75 | S₁–C₂–C₃ (ring) | 110.84 - 112.44 |

| C₅–S₁ (ring) | 1.73 - 1.75 | C₄–C₅–S₁ (ring) | 110.63 - 112.45 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. For thiophene sulfonamide derivatives, DFT calculations are used to determine the energies of these orbitals. Studies on similar compounds show energy gaps typically in the range of 3.44 to 4.65 eV, indicating that they are generally stable molecules. semanticscholar.orgmdpi.com

Illustrative FMO Data for a Thiophene Sulfonamide Derivative

This table presents example FMO properties calculated for a representative thiophene sulfonamide compound. mdpi.com

| Property | Value (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -2.47 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. semanticscholar.org Different colors represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. semanticscholar.org

Blue: Indicates regions of most positive electrostatic potential, which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms. semanticscholar.org

Green: Represents regions of neutral potential. semanticscholar.org

For a thiophene sulfonamide, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide group, identifying them as sites for electrophilic interaction. The hydrogen atoms of the sulfonamide's amine group would likely show a positive potential (blue), marking them as sites for nucleophilic interaction. semanticscholar.org

Based on the HOMO and LUMO energy values, several key electronic properties and global reactivity descriptors can be calculated to further quantify the molecule's reactivity. mdpi.com

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electronic Chemical Potential (μ): Represents the "escaping tendency" of electrons. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules within the same class. mdpi.com

Illustrative Electronic Properties of a Thiophene Sulfonamide Derivative

The following table contains example values for global reactivity descriptors, derived from calculated HOMO and LUMO energies for a related compound. mdpi.com

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.12 |

| Electron Affinity (A) | -ELUMO | 2.47 |

| Chemical Hardness (η) | (I - A) / 2 | 2.33 |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | -4.80 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.94 |

Spectroscopic Simulation and Validation

Computational methods are also employed to simulate spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure.

Theoretical infrared (IR) spectra can be generated using DFT calculations. By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be predicted. semanticscholar.orgnih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms.

Comparing the simulated IR spectrum with an experimentally obtained spectrum is a powerful method for structural confirmation. For thiophene sulfonamides, key vibrational frequencies would include the S=O and S-N stretching modes of the sulfonamide group, as well as C-H, C-S, C-Br, and C-Cl stretching and bending vibrations associated with the substituted thiophene ring. semanticscholar.org For example, the antisymmetric stretching vibrations of the O=S=O group in related sulfonamides are typically observed in the range of 1590–1655 cm⁻¹. semanticscholar.org

Based on a comprehensive search of available scientific literature, there is currently no specific research published that focuses on the computational and theoretical investigation of the chemical compound 5-Bromo-2-chlorothiophene-3-sulfonamide .

Therefore, it is not possible to provide a detailed article covering the requested topics of:

Potential Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block

The strategic placement of bromo, chloro, and sulfonamide functional groups on the thiophene (B33073) ring makes 5-Bromo-2-chlorothiophene-3-sulfonamide a valuable precursor and intermediate in organic synthesis. The differential reactivity of these groups can be exploited to build molecular complexity in a controlled and sequential manner.

Halogenated thiophenes are well-established substrates for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of both a bromine and a chlorine atom on the thiophene ring is particularly advantageous. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in catalytic cycles, such as those in Suzuki or Stille couplings.

This difference in reactivity allows for selective, stepwise functionalization. For instance, a Suzuki coupling reaction can be performed under conditions that preferentially react at the more labile C5-Br bond, introducing an aryl or other organic group, while leaving the C2-Cl bond intact for a subsequent, different coupling reaction. nih.gov This sequential approach enables the synthesis of unsymmetrically bi-aryl substituted thiophenes and other complex derivatives that would be difficult to access otherwise. nih.gov The sulfonamide group at the C3 position further diversifies the electronic properties of the resulting molecules.

Table 1: Representative Cross-Coupling Reactions on Halogenated Thiophenes This table illustrates the general utility of halogenated thiophenes as precursors, analogous to the potential reactivity of this compound.

| Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| 2-Bromo-5-chlorothiophene (B1265590) | Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-5-chlorothiophenes | Good | nih.gov |

| 5-Bromothiophene-2-carboxylic acid derivatives | Arylboronic Acids | Pd(PPh₃)₄ | 5-Arylthiophene-2-carboxylate derivatives | Moderate to Good | nih.gov |

| 5-Bromothiophene-2-sulfonamide (B1270684) | Arylboronic Acids / Esters | Pd(PPh₃)₄ / K₃PO₄ | 5-Arylthiophene-2-sulfonamide derivatives | - | researchgate.net |

This strategic derivatization makes this compound a powerful starting material for creating libraries of novel thiophene compounds for various research applications.

Polyfunctionalized heterocyclic compounds are critical intermediates in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. chemicalbook.comderpharmachemica.com this compound fits this role perfectly, as each of its functional groups can be targeted in different stages of a synthetic sequence.

Beyond the cross-coupling potential of the halogen atoms, the sulfonamide moiety (-SO₂NH₂) can undergo its own set of reactions. For example, the nitrogen atom can be alkylated or acylated, or the entire group can be used to direct metallation to an adjacent position on the ring under specific conditions. This versatility allows synthetic chemists to use the compound as a central scaffold, building out different parts of a target molecule step-by-step. For example, substituted chlorothiophenes serve as crucial intermediates in the industrial synthesis of important compounds like the anticoagulant rivaroxaban. chemicalbook.comgoogle.com

Exploration in Materials Science

The structural features of this compound also make it an intriguing candidate for the development of advanced materials, particularly functional polymers and coatings.

Polythiophenes are one of the most extensively studied classes of conducting polymers due to their excellent electronic and optical properties, which make them suitable for applications in organic electronics like transistors, LEDs, and solar cells. researchgate.net The primary method for synthesizing polythiophenes is the polycondensation of 2,5-dihalogenated thiophene monomers. cmu.edu

This compound is a classic AB-type monomer that can, in principle, undergo dehalogenative polycondensation to form poly(3-sulfonamido-thiophene-2,5-diyl). Such a polymerization could proceed via Kumada or Stille cross-coupling methods, where one halogen is converted to an organometallic species that then couples with the remaining halogen on another monomer unit. cmu.edu

The resulting polymer would feature a sulfonamide group at the 3-position of every thiophene ring. This functional side chain is expected to significantly influence the polymer's properties:

Solubility: The polar sulfonamide group could enhance solubility in organic solvents, improving processability.

Interchain Interactions: The potential for hydrogen bonding between sulfonamide groups on adjacent polymer chains could influence morphology and charge transport.

Doping and Conductivity: The electronic nature of the sulfonamide group would affect the polymer's oxidation potential and its electrical conductivity upon doping. rsc.org

The synthesis of polythiophenes bearing sulfonic acid or sulfonate ester groups has been shown to yield materials with unique properties, and a sulfonamide-functionalized polymer represents a logical extension of this work. rsc.org

Table 2: Examples of Functionalized Thiophene Monomers for Polymer Synthesis

| Monomer Structure | Polymerization Method | Resulting Polymer | Key Feature | Reference |

| 2,5-Dihalothiophenes with 3-alkylsulfonate groups | Nickel-catalyzed cross-coupling | Regioregular polythiophene with alkylsulfonate side chains | Introduction of sulfonic acid moieties | rsc.org |

| 2-Halo-3-hexylthiophene | Deprotonative metalation / Cross-coupling | Poly(3-hexylthiophene) | Metal amide-free synthesis route | kobe-u.ac.jp |

| 3-Octylthiophene and Isoindigo derivative | Direct Arylation Polycondensation (DAP) | Low-band-gap copolymer | Tuning of photophysical properties | mdpi.com |

Applications in Coatings Development

Thiophene-based polymers are increasingly used to create functional thin films and coatings. researchgate.net These coatings can be applied to various substrates to modify their surface properties for applications ranging from antistatic layers to biocompatible surfaces for medical devices. nih.govmdpi.com

A polymer derived from this compound could be used to generate novel coatings with specific functionalities. The sulfonamide groups would create a surface with distinct polarity and hydrogen-bonding capabilities, which could be tailored to control wetting, adhesion, or biocompatibility. Research has shown that thiophene-based thin film coatings can effectively reduce cancer cell adhesion on glass substrates, highlighting their potential in biomedical applications. nih.gov The incorporation of sulfonamide groups, which are a common feature in many bioactive molecules, could further enhance or modify these surface interactions. Furthermore, the inherent conductivity of a polythiophene backbone could be combined with these surface properties to create multifunctional coatings for sensors or smart materials. acs.org

Future Research Directions and Open Questions

Development of Novel and Efficient Synthetic Routes

The availability of any compound is a prerequisite for the exploration of its chemical and biological properties. Therefore, the development of novel and efficient synthetic routes to 5-Bromo-2-chlorothiophene-3-sulfonamide is a critical starting point for future research. While general methods for the synthesis of thiophene (B33073) sulfonamides exist, optimizing these for this specific substitution pattern is essential.

Future investigations should focus on:

One-Pot Synthesis Strategies: To enhance efficiency and reduce waste, the development of one-pot or tandem reactions for the synthesis of this compound would be a significant advancement. This could involve the careful selection of reagents and reaction conditions to facilitate multiple transformations in a single reaction vessel.

Green Chemistry Approaches: Future synthetic methodologies should prioritize the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions to align with the principles of sustainable chemistry.

| Potential Synthetic Step | Key Research Question | Example Reagents |

| Chlorination | regioselective introduction of chlorine | N-Chlorosuccinimide (NCS) |

| Bromination | regioselective introduction of bromine | N-Bromosuccinimide (NBS) |

| Sulfonamidation | direct sulfamoylation | Chlorosulfonyl isocyanate |

Exploration of Undiscovered Reaction Pathways

The unique arrangement of functional groups in this compound opens the door to a wide array of potential chemical transformations. A systematic exploration of its reactivity is crucial to understanding its chemical behavior and unlocking its synthetic utility.

Key areas for exploration include:

Cross-Coupling Reactions: The bromine and chlorine atoms provide two potential sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Research should investigate the selective reactivity of each halogen, allowing for the stepwise introduction of different substituents. The successful application of Suzuki-Miyaura cross-coupling reactions with 5-bromothiophene derivatives has been demonstrated, suggesting this would be a fruitful area of investigation. researchgate.netnih.gov

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonamide and chloro groups may activate the thiophene ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom.

Directed Metalation: The sulfonamide group could act as a directing group for ortho-metalation, enabling functionalization at the C4 position of the thiophene ring.

Reactions of the Sulfonamide Group: The reactivity of the sulfonamide nitrogen, such as through N-alkylation or N-arylation, could be explored to generate a library of derivatives with diverse properties. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can provide valuable insights before embarking on extensive laboratory synthesis and testing.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's geometric and electronic structure, including bond lengths, bond angles, and molecular orbitals. mdpi.comresearchgate.net This information can help predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Simulation: Computational modeling can be employed to elucidate the mechanisms of potential reactions, including transition state energies and reaction pathways. This can aid in the optimization of reaction conditions.

Prediction of Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can assist in the characterization and identification of the synthesized compound and its derivatives. mdpi.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: By generating a virtual library of derivatives, QSPR models can be developed to predict various physicochemical properties, which is a valuable tool in materials science and drug discovery. nih.gov

| Computational Method | Predicted Property | Potential Application |

| DFT | Electron density, HOMO/LUMO energies | Predicting sites of reactivity |

| Molecular Dynamics | Conformational analysis | Understanding intermolecular interactions |

| QSPR | Solubility, Lipophilicity | Guiding derivative synthesis for specific applications |

Investigation of Structure-Reactivity Relationships for Directed Synthesis

A systematic investigation into the structure-reactivity relationships of this compound and its derivatives is essential for designing molecules with specific, desired properties. This involves synthesizing a range of analogs and evaluating how changes in the molecular structure affect their chemical reactivity and physical properties.

Key research questions to address include:

Influence of Substituents: How do different substituents, introduced via cross-coupling or other reactions, affect the electronic properties of the thiophene ring and the reactivity of the remaining functional groups? Studies on other substituted thiophenes have shown that the nature and position of substituents significantly influence their reactivity. elsevierpure.comnih.govfemaflavor.org

Regioselectivity of Reactions: A detailed study of the factors governing the regioselectivity of reactions will be crucial for the controlled synthesis of specific isomers.

Correlation of Structure with Biological Activity: Should the compound or its derivatives show biological activity, understanding the relationship between their structure and activity will be paramount for the design of more potent and selective agents. The sulfonamide group is a well-known pharmacophore, and its presence in this scaffold warrants investigation. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic pathways for 5-Bromo-2-chlorothiophene-3-sulfonamide, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically involves three stages:

Bromination : Introduce bromine at the 5-position of 2-chlorothiophene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C .

Sulfonylation : React the brominated intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride derivative. Strict temperature control prevents over-sulfonation .

Amidation : Treat the sulfonyl chloride with aqueous ammonia (NH₃) or an amine in tetrahydrofuran (THF) at room temperature. Use a molar ratio of 1:1.2 (sulfonyl chloride:amine) to ensure complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions on the thiophene ring. The sulfonamide proton (NH₂) appears as a broad singlet near δ 5.5–6.0 ppm. Bromine and chlorine atoms induce distinct deshielding effects on adjacent carbons .

- HPLC-MS : Confirm molecular weight (MW = 285.56 g/mol) via ESI-MS ([M+H]⁺ peak at m/z 286.56). Use a C18 column with acetonitrile/water (70:30) mobile phase .

- FT-IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can competing substitution pathways be controlled during functionalization of this compound?

Methodological Answer: The bromine at position 5 is more reactive toward nucleophilic substitution (e.g., Suzuki coupling) due to reduced steric hindrance compared to the chlorine at position 2. To direct reactivity:

- Pd Catalysis : Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 90°C for selective C5 substitution .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at C5, while non-polar solvents favor C2 activation under harsh conditions (e.g., 120°C) .

Challenge : Competing dehalogenation can occur; monitor reactions via TLC (hexane:EtOAc 4:1) and quench intermediates with Na₂S₂O₃ .

Q. What strategies resolve contradictions in reported yields for sulfonylation reactions?

Methodological Answer: Yield discrepancies often arise from:

- Moisture Sensitivity : Trace water hydrolyzes sulfonyl chloride intermediates. Use rigorously dried glassware and molecular sieves .

- Stoichiometry : Excess ClSO₃H (>1.5 equiv.) improves conversion but risks side reactions. Optimize via DOE (Design of Experiments) with 0.5–2.0 equiv. ClSO₃H .

- Byproduct Analysis : Characterize byproducts (e.g., sulfonic acids) via LC-MS and adjust quenching protocols (e.g., ice-cold NaHCO₃) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate Fukui indices, identifying electrophilic (C5) and nucleophilic (sulfonamide N) sites .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible routes by comparing with analogous thiophene sulfonamides in reaction databases .

Q. Example Prediction :

| Reaction Type | Predicted Feasibility (ΔG, kcal/mol) |

|---|---|

| C5 Suzuki Coupling | ΔG = -12.3 (Favorable) |

| C2 SNAr | ΔG = +8.7 (Unfavorable) |

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water (8:2) at 4°C to isolate high-purity crystals (>98%).

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate halogenated byproducts .

- HPLC Prep-Scale : Use a preparative C18 column with 0.1% TFA in acetonitrile/water for lab-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.